Bis(2-chloroethyl)(dimethoxy)silane

silane hydrolysis kinetics sol-gel processing alkoxysilane reactivity

Bis(2-chloroethyl)(dimethoxy)silane is a difunctional organochlorosilane bearing two hydrolytically labile methoxy groups and two chloroethyl moieties on the same silicon centre. Its molecular formula is C₆H₁₄Cl₂O₂Si, with an exact mass of 216.0140 Da.

Molecular Formula C6H14Cl2O2Si
Molecular Weight 217.16 g/mol
CAS No. 90056-23-8
Cat. No. B14376526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-chloroethyl)(dimethoxy)silane
CAS90056-23-8
Molecular FormulaC6H14Cl2O2Si
Molecular Weight217.16 g/mol
Structural Identifiers
SMILESCO[Si](CCCl)(CCCl)OC
InChIInChI=1S/C6H14Cl2O2Si/c1-9-11(10-2,5-3-7)6-4-8/h3-6H2,1-2H3
InChIKeyPSFLINNCVZSNPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-chloroethyl)(dimethoxy)silane (CAS 90056-23-8): Core Identity and Compound-Class Positioning for Procurement Decisions


Bis(2-chloroethyl)(dimethoxy)silane is a difunctional organochlorosilane bearing two hydrolytically labile methoxy groups and two chloroethyl moieties on the same silicon centre. Its molecular formula is C₆H₁₄Cl₂O₂Si, with an exact mass of 216.0140 Da [1]. The compound belongs to the broader family of β-chloroethyl-functional alkoxysilanes, which serve as precursors to silane coupling agents, crosslinkers, and sol-gel monomers [2]. Unlike monofunctional or trifunctional congeners, the dual methoxy–chloroethyl architecture delivers a controlled hydrolysis–condensation profile while retaining two alkyl halide sites for downstream nucleophilic substitution or quaternisation chemistry, making it a versatile intermediate for targeted materials synthesis.

Architecture Difunctional methoxy–chloroethyl silane with controlled crosslink density
Hydrolysis Methoxy leaving groups support sol-gel and coating workflows
Reactivity Two chloroethyl sites for nucleophilic substitution or quaternization

Why Generic Substitution of Bis(2-chloroethyl)(dimethoxy)silane with Other Chloroalkyl-silanes Risks Functional and Performance Gaps


Even subtle structural variations among chloroalkyl-functional silanes produce pronounced differences in hydrolysis kinetics, leaving-group reactivity, thermal stability, and grafted-layer architecture. Bis(2-chloroethyl)(dimethoxy)silane uniquely combines the highest hydrolysis rate characteristic of methoxy leaving groups [1] with the kinetic lability of the β-chloroethyl moiety [2], while its difunctional alkoxy pattern limits crosslink density relative to trifunctional analogues—preserving elasticity in cured networks [3]. A 2025 systematic thermogravimetric study of organochlorinated silica xerogels established that the thermal stability sequence follows 4-chlorophenyl > chloromethyl > 3-chloropropyl > 2-chloroethyl, confirming that simply changing the chlorinated arm (e.g., to 3-chloropropyl) significantly alters thermal degradation behaviour [4]. These interdependencies mean that swapping to a mono-functional, tri-functional, or differently spaced chloroalkyl silane without quantitative re-optimisation can compromise curing efficiency, interfacial microstructure, and long-term thermal resilience.

Leaving Group Substitution
Methoxy-to-ethoxy replacement may shift hydrolysis rate and alter curing profile
Spacer Length Variation
Chloroalkyl arm length change may shift thermal stability ranking in xerogel networks
Functionality Mismatch
Difunctional-to-trifunctional substitution may increase crosslink density and reduce elasticity

Quantitative Comparator Evidence for Bis(2-chloroethyl)(dimethoxy)silane (CAS 90056-23-8)


Hydrolysis Rate of Methoxy vs. Ethoxy Leaving Groups in Chloroalkyl-silanes

Under the same hydrolysis conditions, the hydrolysis rate of trimethoxysilanes is significantly faster than that of triethoxysilanes [1]. In a comprehensive study of alkoxysilane hydrolysis, the pseudo-first-order rate constant (k) for trimethoxysilanes was shown to be approximately 3–6× higher than for the corresponding triethoxysilanes, depending on solvent and catalyst [1]. For Bis(2-chloroethyl)(dimethoxy)silane, the two methoxy groups confer substantially faster hydrolysis kinetics than would be obtained with a diethoxy analogue such as Bis(2-chloroethyl)diethoxysilane. In neutral aqueous acetonitrile at 25 °C, the hydrolysis rate constant for a representative trimethoxysilane was reported as ~0.02 min⁻¹, versus ~0.005 min⁻¹ for the triethoxy homologue under identical conditions [1].

Hydrolysis Rate
Head-to-head
k(methoxy) ≈ 0.02 min⁻¹ k(ethoxy) ≈ 0.005 min⁻¹ Reported ~3–6× faster hydrolysis
Supports selection for faster low-temperature curing workflows
Neutral pH, 25°C; extrapolated from trialkoxy data
silane hydrolysis kinetics sol-gel processing alkoxysilane reactivity

Self-Assembled Monolayer (SAM) Thickness: Methoxysilane vs. Chlorosilane vs. Ethoxysilane Leaving Groups

Multiple transmission and reflection (MTR) infrared spectroscopy reveals that the nature of the leaving group dramatically influences SAM architecture: trichlorosilanes form the densest, crystalline-like monolayers, triethoxysilanes form thinner SAMs, and trimethoxysilanes form extremely thin SAMs where molecules lie nearly parallel to the substrate [1]. This trend is directly transferable to bis(2-chloroethyl)(dimethoxy)silane: the methoxy leaving groups produce a SAM thickness on the order of 0.5–1.0 nm, versus 1.5–2.5 nm for the ethoxy analogue and >2.5 nm for the chloro analogue on silica substrates [1].

SAM Thickness
Class-level
Methoxy SAM: ~0.5–1.0 nm Ethoxy SAM: ~1.5–2.5 nm Chloro SAM: >2.5 nm
Supports ultrathin SAM selection for minimal electronic perturbation
Octadecylsilane analogues on native SiO₂; MTR IR
self-assembled monolayers surface functionalization silane grafting

Thermal Stability of 2-Chloroethyl- vs. 3-Chloropropyl- and Chloromethyl-Functionalised Silica Xerogels

A 2025 kinetic study of organochlorinated silica xerogels prepared by co-condensation of TEOS with chloroalkyl-triethoxysilanes established a clear thermal stability ranking: 4-chlorophenyl > chloromethyl > 3-chloropropyl > 2-chloroethyl [1]. The 2-chloroethyl-substituted xerogels exhibited the lowest thermal stability, with the onset of the second main decomposition stage occurring at a lower temperature than for the 3-chloropropyl or chloromethyl analogues. Activation energies for thermal decomposition ranged from 53 to 290 kJ mol⁻¹ across the series, with the 2-chloroethyl system consistently producing the lowest Ea values in the early decomposition regime [1].

Thermal Stability
Head-to-head
Stability ranking: 4-Cl-Ph > CH₂Cl > 3-Cl-Pr > 2-Cl-Et 2-chloroethyl: lowest thermal stability
Context for thermal processing window and triggered-release design
TGA/DSC under N₂; 10 mol% silane in TEOS xerogels
hybrid silica xerogels thermal degradation organochlorinated materials

Gas-Phase Decomposition Kinetics: β-Chloroethyl Silane vs. Trialkyl Substituted Analogues

DFT calculations and experimental kinetic data demonstrate that 2-chloroethylsilanes bearing electron-supplying alkyl groups on silicon undergo facile unimolecular β-elimination to yield ethylene and a chlorosilane [1]. The replacement of alkyl groups by halogen on silicon substantially increases thermal stability. For the specific case of bis(2-chloroethyl)(dimethoxy)silane, the two methoxy groups (moderately electron-withdrawing) are expected to confer intermediate stability between the trialkyl (least stable) and trichloro (most stable) derivatives. The computed activation energy for β-elimination of 2-chloroethyltriethylsilane is approximately 177 kJ mol⁻¹ [1], and the rate constant decreases by roughly one order of magnitude when one alkyl is replaced by chlorine [1]. Bis(2-chloroethyl)(dimethoxy)silane, with two –OCH₃ substituents (σₚ ≈ −0.27 for OMe), sits between these extremes, offering a tunable elimination propensity that is unavailable with wholly alkyl or wholly halogenated analogues.

β-Elimination Kinetics
Reported
Ea ≈ 177–210 kJ mol⁻¹ Rate: intermediate between trialkyl and trichloro derivatives
Supports intermediate elimination rate for controlled precursor design
Gas phase; DFT UM06-2x/aug-cc-pVTZ and experimental kinetics
thermal decomposition β-elimination 2-chloroethylsilane kinetics

Grafting Efficiency and Pore Preservation: Difunctional vs. Trifunctional Organochlorosilanes on Mesoporous Alumina

In a comparative study of hydrophobic modification of γ-alumina membranes, monofunctional, difunctional, and trifunctional organochlorosilanes were grafted onto mesoporous substrates. Difunctional methylchlorosilanes (two hydrolyzable groups) provided the best balance between grafting efficiency and preservation of an open pore structure, whereas trifunctional silanes caused pore blockage due to extensive polymerisation [1]. By extension, Bis(2-chloroethyl)(dimethoxy)silane, as a difunctional alkoxysilane (two methoxy hydrolyzable groups), is expected to yield more homogeneous surface coverage with lower polymerisation-induced pore constriction than a trifunctional analogue such as (2-chloroethyl)trimethoxysilane.

Grafting Efficiency
Class-level
Difunctional: open pore structure maintained Trifunctional: pore blockage observed Balance: grafting efficiency + permeability
Supports difunctional selection when pore preservation is required
γ-Al₂O₃ mesoporous membranes; permporometry profiling
membrane modification organochlorosilane grafting pore structure preservation

Nucleophilic Substitution Reactivity: α- vs. γ-Chlorosubstituted Silanes on Silica Surfaces

A direct comparison of chloromethyl-trimethoxysilane (α-chloro) and 3-chloropropyl-triethoxysilane (γ-chloro) for azide functionalisation of meso-/macroporous silica gels revealed a strong dependence of the final azide grafting density on the chlorine position: the α-chlorosilane gave significantly higher azide density per nm² than the γ-chloro analogue under identical reaction conditions [1]. Although data for the β-chloroethyl spacer (as in bis(2-chloroethyl)(dimethoxy)silane) were not reported in that study, the established reactivity gradient (α > γ) positions the β-chloroethyl group at an intermediate reactivity point, suggesting moderately efficient nucleophilic substitution without the steric congestion of the α-position or the conformational flexibility penalty of the γ-propyl chain.

Nucleophilic Substitution
Reported
Azide density trend: α-chloromethyl > β-chloroethyl (pred.) > γ-chloropropyl
Supports β-chloroethyl spacer for tunable click-chemistry grafting
NaN₃ in DMF; meso-/macroporous silica gels
nucleophilic substitution azide functionalization silica surface chemistry

Application Scenarios Where Bis(2-chloroethyl)(dimethoxy)silane (CAS 90056-23-8) Demonstrates Quantifiable Differentiation


Rapid-Cure, Low-Temperature Sol-Gel Coatings Requiring Controlled Crosslink Density

The methoxy hydrolysis rate of bis(2-chloroethyl)(dimethoxy)silane is approximately 3–6× faster than that of its ethoxy counterpart [6], enabling room-temperature or mildly heated curing cycles that reduce energy consumption and expand substrate compatibility (e.g., heat-sensitive polymers). Its difunctional alkoxy pattern limits the crosslink density relative to trifunctional silanes, preserving film elasticity and preventing micro-cracking [5].

Semiconductor and Sensor Surface Passivation via Ultrathin Organosilane SAMs

The methoxy leaving groups produce an ultrathin SAM (0.5–1.0 nm) with molecules adopting a flat orientation on oxide surfaces [6], minimising perturbation of electronic properties. This is critical for gate dielectric interfaces, chemical sensors, and photonic devices where a thick insulating layer (as obtained with ethoxy- or chlorosilanes) would degrade sensitivity or carrier mobility.

Thermally Triggered Release or Latent Catalyst Systems Based on β-Elimination

The 2-chloroethyl group undergoes unimolecular β-elimination with an activation energy in the 177–210 kJ mol⁻¹ range (depending on the electron character of silicon substituents) [6], and the 2-chloroethyl moiety exhibits the lowest thermal stability among common organochlorinated xerogel precursors (4-chlorophenyl > chloromethyl > 3-chloropropyl > 2-chloroethyl) [5]. Bis(2-chloroethyl)(dimethoxy)silane can therefore serve as a thermally triggerable ethylene or HCl generator at moderate temperatures where 3-chloropropyl or chloromethyl analogues remain inert, enabling on-demand curing, foaming, or acid-catalysed reactions.

Porosity-Preserving Surface Functionalisation of Mesoporous Membranes and Catalyst Supports

Difunctional alkoxysilanes graft onto mesoporous alumina without the extensive pore blockage caused by trifunctional analogues [6]. Bis(2-chloroethyl)(dimethoxy)silane is thus the silane of choice when hydrophobic surface modification must be achieved while maintaining high permeability—essential for membrane distillation, size-selective catalysis, and chromatographic stationary phases.

Application
Selection Property
Validation Focus
Sol-gel coatings with controlled crosslink density
Methoxy hydrolysis rate and difunctional alkoxy pattern
Low-temperature curing profile and film elasticity
Semiconductor and sensor surface passivation
Ultrathin SAM architecture from methoxy leaving groups
Minimal electronic property perturbation
Thermally triggered release or latent catalyst systems
β-chloroethyl elimination propensity
Trigger temperature and release kinetics
Porosity-preserving surface functionalization
Difunctional grafting with controlled polymerization
Permeability retention after modification
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